molecular formula C12H12O3 B15351304 1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI)

1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI)

Cat. No.: B15351304
M. Wt: 204.22 g/mol
InChI Key: CZIFRTCXMXHDPP-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) is a complex organic compound with the molecular formula C₁₁H₁₀O₂

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) can be synthesized through the Diels-Alder reaction of cyclopentadiene and 1,4-benzoquinone. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted derivatives of the original compound.

Scientific Research Applications

1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) can be compared with other similar compounds such as naphthalene derivatives and related quinones. Its uniqueness lies in its specific structural features and potential applications. Similar compounds include:

  • Naphthalene: A simpler aromatic hydrocarbon.

  • Benzoquinone: A related quinone with different substitution patterns.

  • Cyclopentadiene: A precursor in the synthesis of the compound.

These compounds share some similarities in their chemical properties but differ in their applications and reactivity.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione

InChI

InChI=1S/C12H12O3/c1-15-9-5-8-6-2-3-7(4-6)10(8)12(14)11(9)13/h2-3,5-8,10H,4H2,1H3

InChI Key

CZIFRTCXMXHDPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2C3CC(C2C(=O)C1=O)C=C3

Origin of Product

United States

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